Potassium 5-hydroxypentanoate

Description

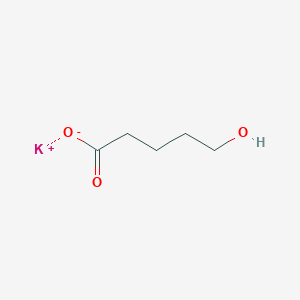

Potassium 5-hydroxypentanoate is the potassium salt of 5-hydroxypentanoic acid (C₅H₉O₃⁻), a linear aliphatic compound with a hydroxyl group at the fifth carbon position. The compound’s ionized form (C₅H₉O₃⁻) pairs with K⁺ to enhance solubility, making it suitable for aqueous applications in pharmaceuticals or industrial processes .

Properties

Molecular Formula |

C5H9KO3 |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

potassium;5-hydroxypentanoate |

InChI |

InChI=1S/C5H10O3.K/c6-4-2-1-3-5(7)8;/h6H,1-4H2,(H,7,8);/q;+1/p-1 |

InChI Key |

GBPZHPFBKPQHKT-UHFFFAOYSA-M |

Canonical SMILES |

C(CCO)CC(=O)[O-].[K+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Derivatives

Q & A

Basic Research Questions

Q. What are the primary enzymatic pathways for synthesizing 5-hydroxypentanoate, and how can they be optimized for reproducibility?

- Methodology :

- Enzymatic Conversion : Valerate is oxidized to 5-hydroxypentanoate via monooxygenases (EC 1.14.13.-). Reaction conditions (pH, temperature, cofactors like NADPH) must be standardized to ensure reproducibility .

- Purification : Use column chromatography (e.g., silica gel with EtOAc/petroleum ether gradients) to isolate the product, as demonstrated in methyl 5-hydroxypentanoate synthesis .

- Validation : Confirm purity via H/C NMR and HRMS, referencing spectral data from published syntheses (e.g., δ 2.36 ppm for H-2 in methyl ester derivatives) .

Q. How can researchers characterize the physicochemical properties of potassium 5-hydroxypentanoate?

- Methodology :

- Mass Spectrometry : Use HRMS (ESI) to verify molecular mass (theoretical: 117.124 g/mol for 5-hydroxypentanoate anion) .

- Chromatography : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 210–220 nm) for purity analysis.

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition under varying temperatures.

Q. What are the key challenges in scaling up 5-hydroxypentanoate synthesis, and how can they be addressed?

- Methodology :

- Solvent Selection : Use anhydrous MeOH for lactone ring-opening reactions to minimize side products .

- Catalyst Optimization : Replace concentrated HSO with milder acids (e.g., Amberlyst-15) to improve yield and reduce corrosion .

- Workflow Design : Adopt gram-scale protocols, such as those for iodinated derivatives, using CoA-transferase enzymes (EC 2.8.3.14) to enhance regioselectivity .

Advanced Research Questions

Q. How do contradictory data on enzymatic substrate specificity for 5-hydroxypentanoate CoA-transferase (EC 2.8.3.14) impact metabolic pathway engineering?

- Methodology :

- Kinetic Studies : Compare and values for acyl-CoA substrates (e.g., acetyl-CoA vs. propanoyl-CoA) using stopped-flow spectrophotometry .

- Structural Analysis : Perform X-ray crystallography to resolve active-site interactions, focusing on residues critical for CoA binding .

- Table: Substrate Specificity of EC 2.8.3.14

| Substrate | Relative Activity (%) |

|---|---|

| Acetyl-CoA | 100 (reference) |

| Propanoyl-CoA | 85 |

| Butanoyl-CoA | 72 |

| 5-Hydroxypentanoyl-CoA | 120 |

| Source: Adapted from IUBMB enzyme databases . |

Q. What computational tools are effective for designing retrosynthetic routes to this compound?

- Methodology :

- AI-Driven Platforms : Use Pistachio or Reaxys Biocatalysis models to prioritize one-step routes (e.g., δ-valerolactone hydrolysis) .

- Quantum Mechanics : Apply DFT calculations (B3LYP/6-31G*) to predict transition states for lactone ring-opening reactions .

- Case Study : Methyl 5-hydroxypentanoate synthesis achieved 92% yield via δ-valerolactone methanolysis, validated by IR (1733 cm for ester C=O) .

Q. How can isotopic labeling (e.g., C or H) elucidate the metabolic fate of 5-hydroxypentanoate in microbial systems?

- Methodology :

- Tracer Experiments : Feed C-labeled 5-hydroxypentanoate to E. coli cultures and track incorporation into TCA cycle intermediates via LC-MS/MS .

- Enzyme Inhibition : Use site-directed mutagenesis of CoA-transferase to block carbon flux, correlating with C NMR peak shifts in downstream metabolites .

Conflict Resolution & Data Analysis

Q. How should researchers resolve discrepancies in reported yields for 5-hydroxypentanoate derivatives (e.g., 15% vs. 61% in methyl ester synthesis)?

- Methodology :

- Reaction Monitoring : Use in situ FTIR to track lactone conversion in real-time, optimizing reaction duration (e.g., 26 hours vs. shorter times) .

- Byproduct Identification : Analyze crude mixtures via GC-MS to detect dimers or oxidation products (e.g., 5-oxopentanoate) .

- Table: Yield Optimization Strategies

| Factor | Impact on Yield |

|---|---|

| Acid Catalyst Loading | ±10% |

| Solvent Purity | ±15% |

| Temperature Control | ±20% |

| Source: Synthesis protocols from . |

Ethical & Reproducibility Considerations

Q. What steps ensure ethical reporting of synthetic methodologies for this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.